
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is a unique organic compound characterized by its cyclopropane ring substituted with multiple cyano and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor with cyano and ester functionalities. One common method includes the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano groups to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace cyano groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives can be used in the study of enzyme interactions and protein binding.
Mécanisme D'action
The mechanism by which Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate exerts its effects involves its ability to interact with various molecular targets through non-covalent interactions. The cyano groups can form hydrogen bonds or engage in dipole-dipole interactions, while the ester groups can participate in esterification reactions. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets .
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetracyanocyclopropane: Similar in structure but lacks the ester groups, making it less versatile in certain applications.
Dimethyl 2,2-dihydroxy-1,1-binaphthalene-3,3-dicarboxylate: Another ester-containing compound but with a different core structure, leading to different chemical properties and applications.
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate: Shares the cyclopropane ring and ester groups but has a phenyl group instead of cyano groups, resulting in different reactivity and applications.
Uniqueness: Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is unique due to the combination of cyano and ester groups on a cyclopropane ring, providing a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
117839-10-8 |
|---|---|
Formule moléculaire |
C11H6N4O4 |
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C11H6N4O4/c1-18-7(16)11(8(17)19-2)9(3-12,4-13)10(11,5-14)6-15/h1-2H3 |
Clé InChI |
AWQJCDPSMLILEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C(C1(C#N)C#N)(C#N)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


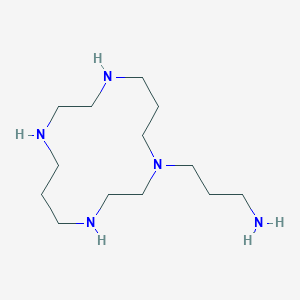
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
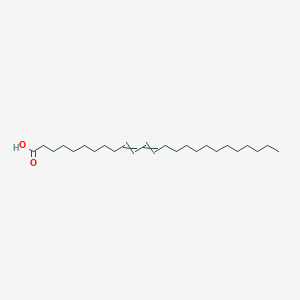
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
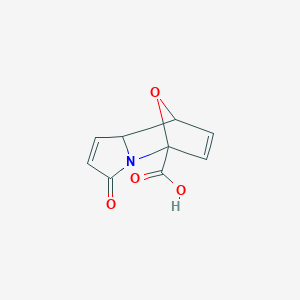
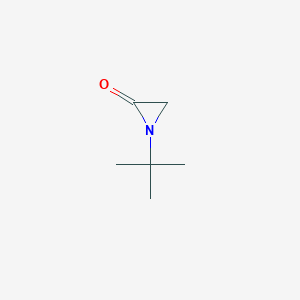
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
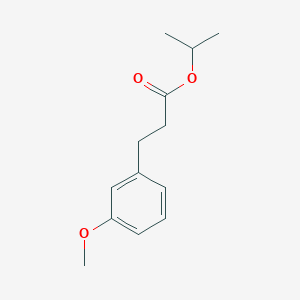

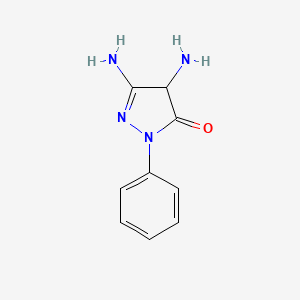
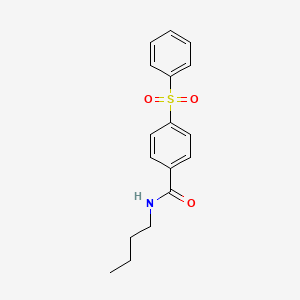

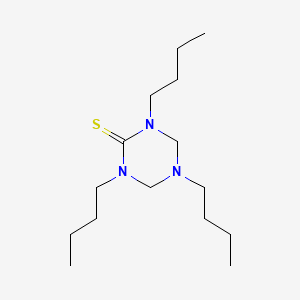
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
